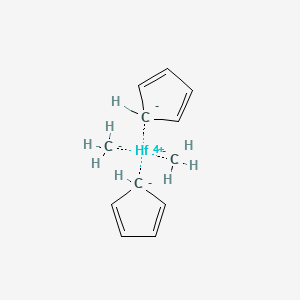
Dicyclopentadienyldimethylhafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentadienyldimethylhafnium, also known as bis(η-cyclopentadienyl)dimethylhafnium, is an organometallic compound with the formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is of particular interest due to its applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentadienyldimethylhafnium can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by methylation with methyl lithium. The general reaction scheme is as follows:
-
Formation of Cyclopentadienylhafnium Complex:
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Methylation:
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous solvents is crucial to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadienyldimethylhafnium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Reduction: Lower oxidation state hafnium compounds
Substitution: Various substituted hafnium complexes
Scientific Research Applications
Dicyclopentadienyldimethylhafnium has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the deposition of hafnium-containing thin films, which are important in semiconductor manufacturing.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organohafnium compounds.
Mechanism of Action
The mechanism by which dicyclopentadienyldimethylhafnium exerts its effects is primarily through its ability to coordinate with other molecules and facilitate various chemical reactions. The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in catalytic cycles. The methyl groups can be easily substituted, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadienyldimethylzirconium: Similar structure but with zirconium instead of hafnium.
Dicyclopentadienyldimethyltitanium: Similar structure but with titanium instead of hafnium.
Dicyclopentadienylhafnium dichloride: Similar but with chloride ligands instead of methyl groups.
Uniqueness
Dicyclopentadienyldimethylhafnium is unique due to the presence of hafnium, which imparts specific catalytic properties and stability. Hafnium’s larger atomic radius compared to zirconium and titanium allows for different reactivity and coordination chemistry, making it valuable in specialized applications.
Properties
Molecular Formula |
C12H16Hf |
|---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChI Key |
XDSYNTNDOYQGBZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



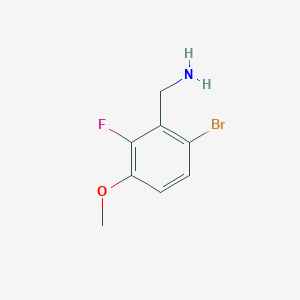
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
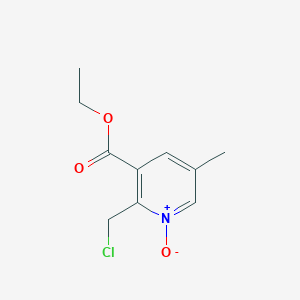
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
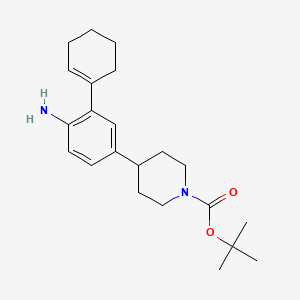
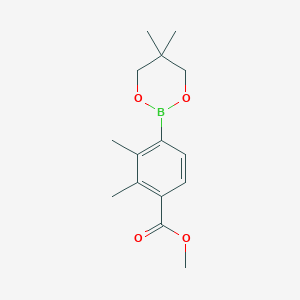

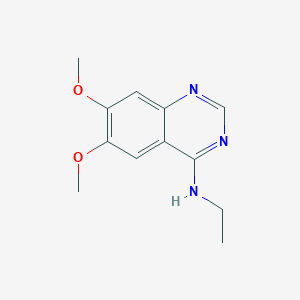
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
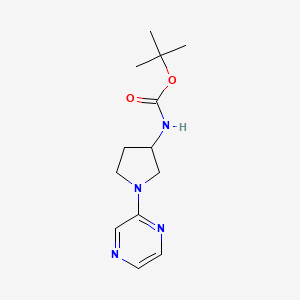
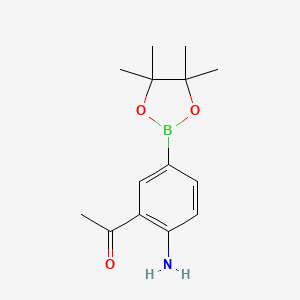
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
